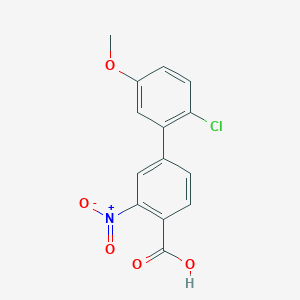
2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-methoxyphenyl)-6-methylbenzoic acid, otherwise known as CMMB, is a synthetic compound that has a wide range of applications in scientific research. It is a mono-substituted benzene derivative with a chemical formula of C11H11ClO3. CMMB is a colorless crystalline solid that is relatively soluble in water and organic solvents. Due to its wide range of chemical and physical properties, CMMB has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and as a reagent in laboratory experiments.
科学的研究の応用
CMMB has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and as a reagent in laboratory experiments. The compound has been used to synthesize a range of drugs, including antifungal drugs, anti-inflammatory drugs, and antiviral drugs. Additionally, CMMB has been used as a reagent in the synthesis of a range of compounds, including heterocyclic compounds, steroids, and other organic compounds.
作用機序
The mechanism of action of CMMB is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a biochemical or physiological response. The exact mechanism of action of CMMB is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMMB are not fully understood. However, the compound has been shown to have anti-inflammatory, antiviral, and antifungal properties. Additionally, CMMB has been shown to have positive effects on the metabolism and immune system.
実験室実験の利点と制限
The main advantage of using CMMB in laboratory experiments is its wide range of applications. The compound can be used to synthesize a range of drugs, organic compounds, and other substances. Additionally, CMMB is relatively soluble in water and organic solvents, which makes it easy to work with in laboratory experiments.
The main limitation of CMMB is that its mechanism of action is not fully understood. Additionally, the compound can be toxic in high doses, so it should be used with caution in laboratory experiments.
将来の方向性
The future directions of CMMB include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research into the synthesis methods of CMMB could lead to more efficient and cost-effective production of the compound. Additionally, further research into the applications of CMMB could lead to new uses for the compound in scientific research. Finally, further research into the safety and toxicity of CMMB could lead to improved safety protocols for laboratory experiments.
合成法
CMMB can be synthesized through a variety of methods, including the Friedel-Crafts alkylation of benzene with 3-chloro-4-methoxybenzyl chloride. This reaction is catalyzed by anhydrous aluminum chloride, and yields a mixture of 2-(3-chloro-4-methoxyphenyl)-6-methylbenzoic acid and 2-(3-chloro-4-methoxyphenyl)-4-methylbenzoic acid. The mixture can be separated by column chromatography.
特性
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-4-3-5-11(14(9)15(17)18)10-6-7-13(19-2)12(16)8-10/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAYQJFATAHVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)OC)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691040 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262001-97-7 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














